molecular formula C19H20N2O2 B4544806 N-[4-(piperidine-1-carbonyl)phenyl]benzamide

N-[4-(piperidine-1-carbonyl)phenyl]benzamide

Cat. No.: B4544806
M. Wt: 308.4 g/mol
InChI Key: IGVXKUWYDJLMSV-UHFFFAOYSA-N
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Description

N-[4-(piperidine-1-carbonyl)phenyl]benzamide is a compound that features a piperidine ring attached to a benzamide structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the piperidine ring, a six-membered heterocycle containing nitrogen, imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(piperidine-1-carbonyl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with piperidine-1-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(piperidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(piperidine-1-carbonyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(piperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzamide moiety can form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex and enhancing its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(piperidine-1-carbonyl)phenyl]benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the piperidine ring and the benzamide moiety allows for diverse interactions with molecular targets, making it a versatile compound in various research applications .

Properties

IUPAC Name

N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18(15-7-3-1-4-8-15)20-17-11-9-16(10-12-17)19(23)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVXKUWYDJLMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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